molecular formula C34H32N2O2 B11599318 3-{[4-(Benzyloxy)-3-ethoxyphenyl](2-methyl-1H-indol-3-YL)methyl}-2-methyl-1H-indole

3-{[4-(Benzyloxy)-3-ethoxyphenyl](2-methyl-1H-indol-3-YL)methyl}-2-methyl-1H-indole

Cat. No.: B11599318
M. Wt: 500.6 g/mol
InChI Key: JPDVZCSXMPDIPZ-UHFFFAOYSA-N
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Description

3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-{4-(Benzyloxy)-3-ethoxyphenylmethyl}-2-methyl-1H-indole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H32N2O2

Molecular Weight

500.6 g/mol

IUPAC Name

3-[(3-ethoxy-4-phenylmethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C34H32N2O2/c1-4-37-31-20-25(18-19-30(31)38-21-24-12-6-5-7-13-24)34(32-22(2)35-28-16-10-8-14-26(28)32)33-23(3)36-29-17-11-9-15-27(29)33/h5-20,34-36H,4,21H2,1-3H3

InChI Key

JPDVZCSXMPDIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)OCC6=CC=CC=C6

Origin of Product

United States

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